molecular formula C6H9BrO3 B077491 Ethyl 4-bromoacetoacetate CAS No. 13176-46-0

Ethyl 4-bromoacetoacetate

Cat. No. B077491
CAS RN: 13176-46-0
M. Wt: 209.04 g/mol
InChI Key: MGDWUTQKXCZNAJ-UHFFFAOYSA-N
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Patent
US06310095B1

Procedure details

To a mechanically-stirred solution of ethyl acetoacetate (59 mL, 463 mmol) in ether (75 mL) was added bromine (23.5 mL, 912 mmol) while the reaction temperature was maintained below 23° C. using an ice-water bath. The yellow-orange solution was stirred for 5 hours with cooling and then was stirred overnight at ambient temperature. Ice (60 g) was added and the reaction mixture was extracted with ether. The organic phase was washed twice with aqueous NaHCO3 saturated with NaCl and once with brine. The ether solution was stirred for 1 day over CaCl2 and then was filtered through celite. The filter cake was rinsed with dichloromethane. The filtrate was concentrated in vacuo to give ethyl 4-bromoacetoacetate (71.5 g) which was stored in the dark and stabilized with BaCO3 (300 mg).
Quantity
59 mL
Type
reactant
Reaction Step One
Quantity
23.5 mL
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
[Compound]
Name
Ice
Quantity
60 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:7][CH2:8][CH3:9])(=[O:6])[CH2:2][C:3]([CH3:5])=[O:4].[Br:10]Br>CCOCC>[Br:10][CH2:5][C:3](=[O:4])[CH2:2][C:1]([O:7][CH2:8][CH3:9])=[O:6]

Inputs

Step One
Name
Quantity
59 mL
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC
Name
Quantity
23.5 mL
Type
reactant
Smiles
BrBr
Name
Quantity
75 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Ice
Quantity
60 g
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The yellow-orange solution was stirred for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was maintained below 23° C.
TEMPERATURE
Type
TEMPERATURE
Details
with cooling
STIRRING
Type
STIRRING
Details
was stirred overnight at ambient temperature
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with ether
WASH
Type
WASH
Details
The organic phase was washed twice with aqueous NaHCO3 saturated with NaCl and once with brine
STIRRING
Type
STIRRING
Details
The ether solution was stirred for 1 day over CaCl2
Duration
1 d
FILTRATION
Type
FILTRATION
Details
was filtered through celite
WASH
Type
WASH
Details
The filter cake was rinsed with dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
BrCC(CC(=O)OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 71.5 g
YIELD: CALCULATEDPERCENTYIELD 73.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.